2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a hydroxynaphthalene moiety, and a propylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide typically involves the reaction of 7-hydroxynaphthalene-1-amine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with propylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-naphthalene-1-yl derivatives.
Reduction: Formation of N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide.
Substitution: Formation of N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide derivatives with various substituents.
Scientific Research Applications
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide
- 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-8-17(15(19)10-16)14-5-3-4-11-6-7-12(18)9-13(11)14/h3-7,9,18H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHYDALRNRWMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC2=C1C=C(C=C2)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.